

MPX-007: A Technical Guide to a Selective GluN2A Negative Allosteric Modulator

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] As the most prevalent GluN2 subunit in the adult mammalian central nervous system, GluN2A is implicated in numerous neurological and psychiatric conditions, making it a significant therapeutic target.[1][3][4] MPX-007, a novel pyrazine-containing compound, represents a significant advancement over earlier GluN2A-selective NAMs, such as TCN-201, by offering improved potency, solubility, and physicochemical properties.[2][5] This technical guide provides a comprehensive overview of MPX-007, detailing its quantitative pharmacology, mechanism of action, relevant signaling pathways, and the experimental methodologies used in its characterization.

Core Pharmacological Data

The inhibitory activity and selectivity of **MPX-007** have been extensively evaluated in various in vitro systems. The data consistently demonstrates its high potency for GluN2A-containing receptors with minimal activity at other GluN2 subunits.

Quantitative Analysis of In Vitro Potency and Selectivity

The following tables summarize the key quantitative data for MPX-007 and related compounds.

Table 1: Potency of MPX-007 and Comparators on GluN2A in Recombinant Systems



Compound	Assay System	Target	IC50	Reference
MPX-007	HEK Cells (Ca2+/Fluoresce nce)	GluN2A	27 nM	[2][5]
MPX-007	Xenopus Oocytes (Electrophysiolog y)	GluN2A	143 ± 10 nM	[2][5]
MPX-004	HEK Cells (Ca2+/Fluoresce nce)	GluN2A	79 nM	[5]
MPX-004	Xenopus Oocytes (Electrophysiolog y)	GluN2A	198 ± 17 nM	[5]
TCN-201	HEK Cells (Ca2+/Fluoresce nce)	GluN2A	Incomplete Inhibition	[5]

Table 2: Selectivity of MPX-007 for GluN2A over other NMDA Receptor Subunits

Compound	Selectivity (Fold vs. GluN2A)	GluN2B	GluN2C	GluN2D	Reference
MPX-007	>70-fold (estimated)	Weak inhibition (~30% at 10 μΜ)	Weak to no inhibition at 10 μΜ	Weak to no inhibition at 10 μΜ	[2][5]
MPX-004	>150-fold (estimated)	>30 μM	>30 μM	>30 μM	[2][5]

Table 3: Physicochemical and ADME Properties



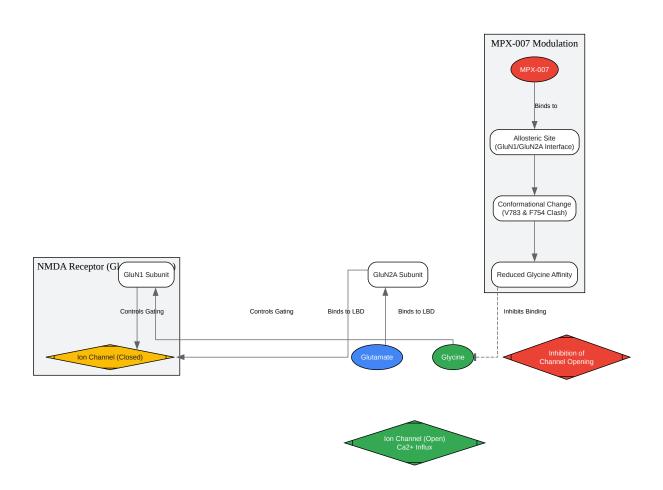
Compound	Property	Value	Reference
MPX-007	Aqueous Solubility (pH 7.4)	120 μΜ	[2]
MPX-004	Aqueous Solubility (pH 7.4)	>150 μM	[2]
TCN-201	Aqueous Solubility (pH 7.4)	<1 μM	[2]

Mechanism of Action

MPX-007 functions as a negative allosteric modulator of the NMDA receptor.[2][6] Its proposed binding site is at the interface of the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[2][6][7] This allosteric modulation reduces the affinity of the GluN1 subunit for its coagonist, glycine, thereby inhibiting receptor activation.[2][6] A key feature of MPX-007 is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[2][8]

Structural studies suggest that the binding of NAMs like **MPX-007** displaces Valine 783 (V783) on the GluN2A subunit.[1][8] This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which destabilizes the agonist-bound conformation of the LBD heterodimer.[1][8] This ultimately favors the apo-state of the GluN1 LBD, reducing glycine affinity and subsequent receptor activation.[1]





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Caption: Signaling pathway of MPX-007 action on the GluN2A-containing NMDA receptor.



Experimental Protocols

The characterization of **MPX-007** involved several key experimental procedures to determine its potency and selectivity.

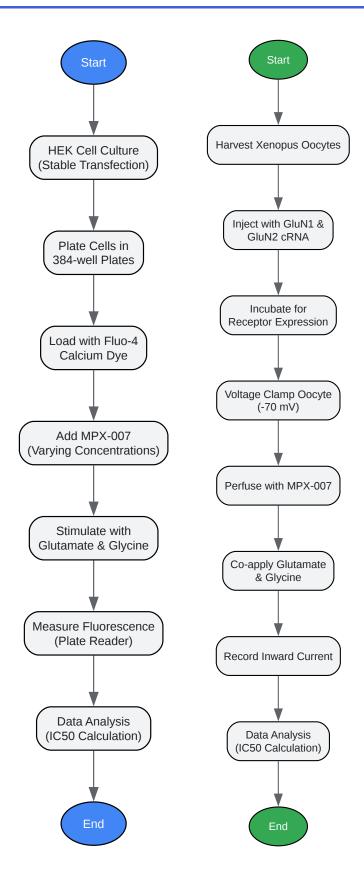
HEK Cell Calcium Influx Assay

This assay was employed to determine the IC50 values of **MPX-007** against different GluN2 subunits expressed in a controlled cellular environment.[2]

Methodology:

- Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[2]
- Assay Preparation: Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[2]
- Compound Application: MPX-007 was added at a range of concentrations to the cell plates.
 [2]
- Receptor Stimulation: Cells were stimulated with a mixture of glutamate and glycine (e.g., 3 µM each) to activate the NMDA receptors.[2][5]
- Data Acquisition: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.[2]
- Data Analysis: The concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation to determine the IC50 values.[2][5]





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